molecular formula C10H6ClF3O2 B041962 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 18931-60-7

1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No. B041962
CAS RN: 18931-60-7
M. Wt: 250.6 g/mol
InChI Key: LJHFYVKVIIMXQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-diones involves complex chemical reactions, leveraging specific reagents and conditions to achieve the desired molecular structure. A notable approach includes the reaction of aromatic β-diketones with specific halogenated compounds, under controlled conditions, to introduce the trifluoromethyl and chlorophenyl groups effectively into the molecular framework (Al-Suwaidan et al., 2015).

Molecular Structure Analysis

The molecular structure of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione and its analogs has been elucidated through various spectroscopic and computational methods. Studies have demonstrated the importance of hydrogen bonding and the influence of substituents on the molecular conformation and stability. For example, the poly[μ2-aqua-μ4-[1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dionato]-potassium] structure showcases the intricate interactions within its crystal lattice, highlighting the role of water molecules and potassium ions in stabilizing the structure (Martins et al., 2013).

Chemical Reactions and Properties

1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione participates in various chemical reactions, including cyclization, condensation, and complexation, which are pivotal for synthesizing novel compounds with potential biological and industrial applications. The compound's reactivity is significantly influenced by the presence of the trifluoromethyl group, which can enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks (Nishino et al., 1991).

Scientific Research Applications

  • Antibacterial Agents : A derivative, 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, has been synthesized and demonstrates promising antibacterial efficacy against both gram-negative and gram-positive bacteria (Sheikh, Ingle, & Juneja, 2009).

  • Multifunctional Materials : An asymmetric TTF derivative with a phenyl β-diketone group, a close relative of the compound , shows potential in creating materials with conducting, non-linear optical, and magnetic properties (Wang et al., 2011).

  • Organic Synthesis : Complexes of rhodium(I) with β-diketones, including derivatives of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, have been explored for potential applications in organic synthesis (Plessis, Vosloo, & Swarts, 1998).

  • Chromatography : Studies have shown that fluorinated metal chelates, which can be derived from compounds like 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, are successfully chromatographed, while non-fluorinated ligands show limited chromatographic behavior (Dilli & Robards, 1985).

  • Light-Emitting Diodes (LEDs) : A complex based on deprotonated 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dionate and 1,10-phenanthroline, has shown intense red emission with an extended excitation band in the blue light region, suggesting its application in red emission LEDs (Liu et al., 2013).

  • Photopolymerization Monitoring : It has been used in the synthesis of a carbazole derivative, which effectively monitors cationic photopolymerization processes, providing a sensitive and stable probe for real-time monitoring of coating crosslinking processes (Ortyl, Galica, Popielarz, & Bogdał, 2014).

  • Dye-Sensitized Solar Cells : Aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers, which can be derived from 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, have been synthesized and shown potential for efficient dye-sensitized solar cells due to their intense visible light absorption and controllable oxidation potential (Islam et al., 2006).

  • Bilirubin Detection in Blood Serum : The compound has been used in the synthesis of europium complexes for selective, non-enzymatic detection of total bilirubin in blood serum, demonstrating high sensitivity and reliability (Yang et al., 2018).

properties

IUPAC Name

1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHFYVKVIIMXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378734
Record name 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

CAS RN

18931-60-7
Record name 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18931-60-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl trifluoroacetate (23.52 g, 166 mmol) was dissolved in methyl tert-butyl ether (75 mL). To the stirred solution was added 25 weight % sodium methoxide (40 mL, 177 mmol). Next 4'-chloroacetophenone (23.21 g, 150 mmol) was dissolved in methyl tert-butyl ether (20 mL), and added to the reaction dropwise. After stirring overnight (15.75 hours), 3N HCl (70 mL) was added. The organic layer was collected, washed with brine (75 mL), dried over MgSO4, filtered, and concentrated in vacuo to give a 35.09 g of yellow-orange solid. The solid was recrystallized from isooctane to give 31.96 g (85%) of the dione: mp 66-67° C.
Quantity
23.52 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
23.21 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
70 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
V Darugar, M Vakili - نوزدهمین کنگره شیمی ایران, 2017‎ - profdoc.um.ac.ir
Two stable cis-enol forms can be drawn for p-Cl-TFBA and TFBA, the structure and their relative stabilities, calculated at B3LYP/6-311++ G** level of theory, are show in Fig. 1. The …
Number of citations: 2 profdoc.um.ac.ir
V Darugar, M Vakili, R Afzali - researchgate.net
It is well known that the cis-enol forms of β-dicarbonyles are characterized by a strong intramolecular hydrogen bond (IHB)[1]. The molecular structure and IHB strength of 1-(4-…
Number of citations: 0 www.researchgate.net
A Briš, J Jašík, I Turel, J Roithová - Dalton Transactions, 2019 - pubs.rsc.org
The ruthenium complexes [Ru(CYM)(p-Cl-dkt)(Cl)] (1), [Ru(CYM)(pta)(p-Cl-dkt)]PF6 (2), and [Ru(CYM)(pta)Cl2] (3, RAPTA-C) (CYM = para-cymene, p-Cl-dkt = 1-(4-chlorophenyl)-4,4,4-…
Number of citations: 20 pubs.rsc.org
K Balaraman, M Moskowitz, Y Liu, C Wolf - Synthesis, 2016 - thieme-connect.com
Sequential chlorination/fluorination of aromatic trifluoroacetylated ketones gives 1-aryl 2-chloro-2,4,4,4-tetrafluorobutan-1,3-dione hydrates that are used for the synthesis of ketones …
Number of citations: 21 www.thieme-connect.com
AA Magda, NI Abdel-Aziz, AM Alaa, AS El-Azab… - Bioorganic & medicinal …, 2012 - Elsevier
New pyrazole and pyrazoline derivatives have been synthesized and their ability to inhibit ovine COX-1/COX-2 isozymes was evaluated using in vitro cyclooxygenase (COX) inhibition …
Number of citations: 165 www.sciencedirect.com
RA Adigun, FP Malan, MO Balogun… - Journal of Molecular …, 2020 - Elsevier
A library of new hydropyrimidinone/thione compounds was synthesized via the classical Biginelli reaction using hydrated cerium(III) chloride as the catalyst. The presence of a …
Number of citations: 5 www.sciencedirect.com
Y Sheng, Z Hou, S Cui, K Cao, S Yuan… - … A European Journal, 2019 - Wiley Online Library
Ruthenium–arene complexes are a unique class of organometallic compounds that have been shown to have prominent therapeutic potencies. Here, we have investigated the …
AE Krivoshein, DV Krivorotov… - Russian Journal of …, 2007 - researchgate.net
Reaction of perfluorocarboxylic anhydrides with 2-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-8,9-dimethoxypyrrolo[2,1-
Number of citations: 2 www.researchgate.net
T Pivarcsik, G Tóth, N Szemerédi, A Bogdanov… - Pharmaceuticals, 2021 - mdpi.com
In this work, the various biological activities of eight organoruthenium(II) complexes were evaluated to reveal correlations with their stability and reactivity in aqueous media. Complexes …
Number of citations: 10 www.mdpi.com
M Sowaileh - 2018 - egrove.olemiss.edu
The significant applications of fluorinated molecules in the pharmaceutical, agrochemical, and material sciences make them attractive synthetic targets. Difluoromethylation methods are …
Number of citations: 2 egrove.olemiss.edu

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